Regioisomeric Purity and Structural Uniqueness: N1-(Butanenitrile) vs. N1-Unsubstituted and N4-Substituted 3-Amino-1,2,4-Triazoles
The target compound is exclusively N1-substituted with a linear butanenitrile chain, as verified by SMILES notation (N#CCCCn1cnc(N)n1) and InChI key . By contrast, 3-amino-1,2,4-triazole (3-AT) is unsubstituted at the N1 position, while 4-(1,2,4-triazol-4-yl)butanenitrile positions the chain at N4 and lacks the 3-amino group entirely . The 2-substituted regioisomer 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile (CAS 1249067-32-0) has an identical molecular weight (151.17 g·mol⁻¹) but different chromatographic retention and reactivity due to chain branching at the α-carbon . This regioisomeric precision is critical; impurity of the 2-substituted or N4-substituted isomer in the target compound would produce ambiguous biological or reactivity data.
| Evidence Dimension | Regiochemistry of substitution on 1,2,4-triazole |
|---|---|
| Target Compound Data | N1-substituted with linear –(CH₂)₃CN chain; 3-amino group present; SMILES: N#CCCCn1cnc(N)n1 |
| Comparator Or Baseline | 3-AT (unsubstituted at N1); 4-(1,2,4-triazol-4-yl)butanenitrile (N4-substituted, no 3-amino); 2-(3-amino-1H-1,2,4-triazol-1-yl)butanenitrile (N1-substituted with branched chain at C2) |
| Quantified Difference | Exclusive N1-linear substitution vs. no substitution (3-AT), N4-substitution, or N1-α-branched chain. Exact identity confirmed by InChI key MGRFHDHWMYSOBQ-UHFFFAOYSA-N. |
| Conditions | Structural identity verification by SMILES, InChI key, and CAS registry uniqueness |
Why This Matters
For structure–activity relationship (SAR) studies, regioisomeric purity is non-negotiable; procurement of the wrong regioisomer can invalidate entire biological screening campaigns.
